molecular formula C34H43N7O9 B13807326 H-Tyr-Pro-Trp-Thr-Gln-OH

H-Tyr-Pro-Trp-Thr-Gln-OH

Cat. No.: B13807326
M. Wt: 693.7 g/mol
InChI Key: DFRFZNQVSGGPAY-OOTSGESESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Pro-Trp-Thr-Gln-OH is a peptide composed of the amino acids tyrosine, proline, tryptophan, threonine, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-Trp-Thr-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification of the crude peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Pro-Trp-Thr-Gln-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

H-Tyr-Pro-Trp-Thr-Gln-OH has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Trp-Thr-Gln-OH depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-Pro-Trp-Thr-Gln-OH is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its combination of tyrosine, proline, tryptophan, threonine, and glutamine residues can result in unique interactions and activities compared to other peptides .

Properties

Molecular Formula

C34H43N7O9

Molecular Weight

693.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H43N7O9/c1-18(42)29(32(47)38-25(34(49)50)12-13-28(36)44)40-30(45)26(16-20-17-37-24-6-3-2-5-22(20)24)39-31(46)27-7-4-14-41(27)33(48)23(35)15-19-8-10-21(43)11-9-19/h2-3,5-6,8-11,17-18,23,25-27,29,37,42-43H,4,7,12-16,35H2,1H3,(H2,36,44)(H,38,47)(H,39,46)(H,40,45)(H,49,50)/t18-,23+,25+,26+,27+,29+/m1/s1

InChI Key

DFRFZNQVSGGPAY-OOTSGESESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O

Origin of Product

United States

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